

Application Notes and Protocols: Immunoprecipitation of Angiogenin and Interacting Proteins

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Compound of Interest

Compound Name: *Angiogenin*

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Introduction

Angiogenin (ANG) is a 14 kDa secreted ribonuclease that plays a critical role in angiogenesis, the formation of new blood vessels.[1] Its involvement in both normal physiological processes and pathological conditions, including cancer and neurodegenerative diseases, has made it a significant target for research and therapeutic development. Understanding the protein-protein interactions of **angiogenin** is crucial for elucidating its mechanisms of action and identifying potential drug targets.

These application notes provide detailed protocols for the immunoprecipitation (IP) and co-immunoprecipitation (co-IP) of **angiogenin** and its interacting proteins. The methodologies are designed to enable researchers to effectively isolate and identify novel binding partners and to study the dynamics of these interactions in various cellular contexts.

Data Presentation: Angiogenin Interacting Proteins

The following table summarizes key proteins known to interact with human **angiogenin**, along with quantitative data where available. This information has been compiled from various studies, including proteomic analyses and targeted interaction validation experiments.[2][3]

Interacting Protein	UniProt ID	Method of Identification	Cellular Localization of Interaction	Quantitative Data (Binding Affinity)	Reference
Ribonuclease Inhibitor 1 (RNH1)	P13489	Co-IP, X-ray crystallography	Cytoplasm	$K_i < 1 \text{ fM}$	[4]
Proliferating Cell Nuclear Antigen (PCNA)	P12004	Co-IP, Mass Spectrometry, ITC	Cytoplasm	$K_d = 126 \text{ nM}$	[3]
Actin, cytoplasmic 1	P60709	Co-IP	Cell Surface/Cytoplasm	Not Quantified	[5]
Plexin-B2 (PLXNB2)	O43157	Receptor binding assays	Cell Membrane	Not Quantified	[5]
AKT1	P31749	Co-IP, Western Blot	Cytoplasm	Not Quantified	[6][7]
mTOR	P42345	Western Blot (downstream effector)	Cytoplasm	Not Quantified	[6][7]

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous Angiogenin for Western Blot Analysis

This protocol details the immunoprecipitation of endogenous **angiogenin** from cell lysates, followed by detection using Western blotting.

Materials:

- Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: 1X PBS with 0.1% Tween-20.
- Elution Buffer: 2X Laemmli sample buffer.
- Antibodies: Anti-**Angiogenin** antibody (for IP), Normal IgG (isotype control), primary and secondary antibodies for Western blotting.
- Beads: Protein A/G magnetic beads.
- Cell culture plates and scraper.
- Microcentrifuge tubes.
- Magnetic rack.
- Thermomixer or heating block.

Procedure:

- Cell Lysis:
 - Wash cultured cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer and scraping.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- Immunoprecipitation:

- Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
- Pre-clear the lysate by adding 20 μ L of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
- Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
- Add 2-5 μ g of anti-**angiogenin** antibody or normal IgG control to the pre-cleared lysate.
- Incubate overnight at 4°C with gentle rotation.
- Add 30 μ L of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing and Elution:
 - Place the tube on a magnetic rack and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold wash buffer.
 - After the final wash, remove all residual wash buffer.
 - Elute the protein by adding 40 μ L of 2X Laemmli sample buffer and heating at 95°C for 5-10 minutes.
 - Place the tube on the magnetic rack and collect the supernatant containing the immunoprecipitated proteins.
- Western Blot Analysis:
 - Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with the appropriate primary and secondary antibodies to detect **angiogenin** and any co-immunoprecipitated proteins.

Protocol 2: Co-Immunoprecipitation of Angiogenin and Interacting Proteins for Mass Spectrometry

This protocol is optimized for the identification of novel **angiogenin** interacting proteins using mass spectrometry.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Co-IP Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: Co-IP Lysis Buffer.
- Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 M Urea.
- Antibodies: Anti-**Angiogenin** antibody (for IP), Normal IgG (isotype control).
- Beads: Protein A/G magnetic beads.
- Crosslinking reagent (e.g., DSP, dithiobis(succinimidyl propionate)) - optional.

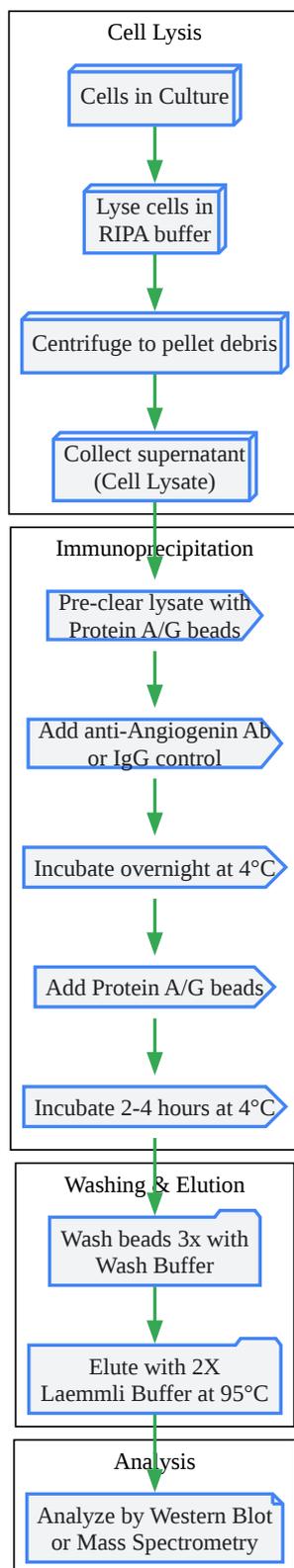
Procedure:

- Cell Lysis and Pre-clearing:
 - Follow the cell lysis and pre-clearing steps as described in Protocol 1, using the Co-IP Lysis Buffer.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the anti-**angiogenin** antibody or IgG control overnight at 4°C.
 - Capture the antibody-protein complexes with Protein A/G magnetic beads for 2-4 hours at 4°C.
- Washing:

- Wash the beads five times with 1 mL of Co-IP Lysis Buffer.
- Perform a final wash with 1 mL of 50 mM ammonium bicarbonate.
- Elution and Sample Preparation for Mass Spectrometry:
 - Elute the proteins by incubating the beads with 50 μ L of elution buffer for 30 minutes at 37°C with gentle agitation.
 - Collect the eluate and reduce the disulfide bonds with DTT.
 - Alkylate the cysteine residues with iodoacetamide.
 - Digest the proteins with trypsin overnight at 37°C.
 - Desalt the resulting peptides using a C18 spin column.
 - The sample is now ready for LC-MS/MS analysis.

Visualizations

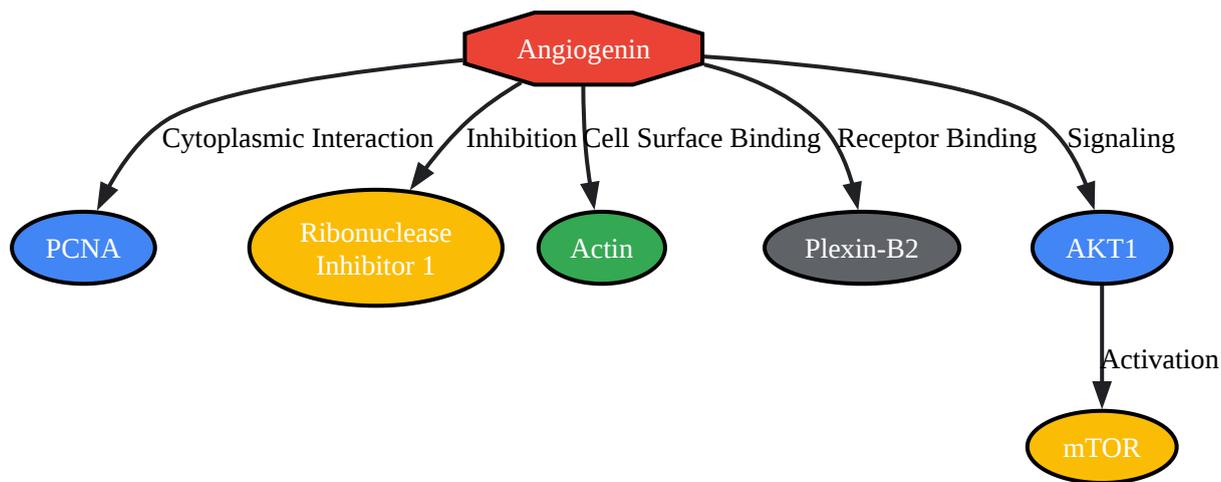
Experimental Workflow for Angiogenin Immunoprecipitation



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Caption: Workflow for the immunoprecipitation of **angiogenin**.

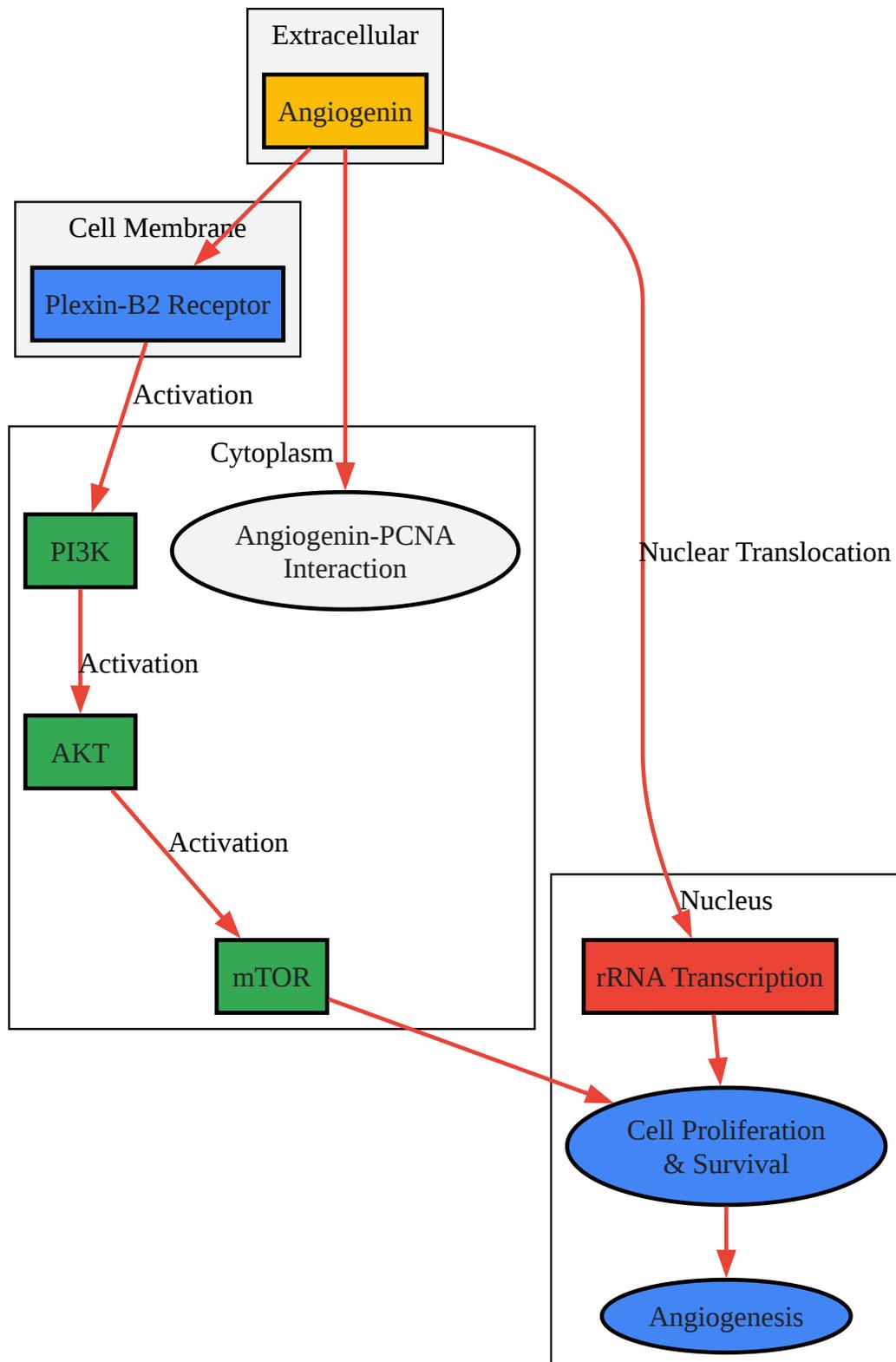
Angiogenin Protein-Protein Interaction Network



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Caption: Key interacting partners of **angiogenin**.

Angiogenin Signaling Pathway in Angiogenesis



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Caption: **Angiogenin**-mediated signaling in angiogenesis.

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